4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The parent quinazoline structure consists of a fused bicyclic system comprising a benzene ring fused to a pyrimidine ring, creating the characteristic 1,3-diazanaphthalene framework. The molecular formula C₉H₂ClF₅N₂ indicates a highly halogenated derivative with a molecular weight of 268.57 grams per mole.
The compound designation begins with the quinazoline base structure, which is systematically numbered starting from the nitrogen atoms at positions 1 and 3. The substituent pattern includes a chlorine atom at position 4, fluorine atoms at positions 6 and 7 of the benzene ring portion, and a trifluoromethyl group (-CF₃) at position 2 of the pyrimidine ring. This specific substitution pattern creates a unique chemical entity with the Chemical Abstracts Service registry number 887592-35-0.
Isomeric considerations for this compound involve the potential for positional isomers based on alternative placement of the halogen substituents. Related quinazoline derivatives demonstrate the significance of substitution position on molecular properties. For instance, 4-Chloro-6-(trifluoromethyl)quinazoline represents a closely related isomer with molecular formula C₉H₄ClF₃N₂ and molecular weight 232.590 grams per mole. This structural variant lacks the additional fluorine substituents at positions 6 and 7, resulting in a significantly lower molecular weight and altered chemical properties.
The systematic naming convention also encompasses consideration of stereochemical factors, although the planar nature of the quinazoline ring system limits three-dimensional isomerism in the core structure. However, the presence of multiple electron-withdrawing groups creates significant electronic effects that influence molecular reactivity and stability patterns.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction analysis provides fundamental insights into the solid-state structure and molecular geometry of quinazoline derivatives. The crystallographic characterization of this compound reveals critical structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing arrangements. The application of X-ray diffraction methodology enables precise determination of atomic positions within the crystal lattice, providing essential data for understanding molecular conformation and solid-state properties.
Modern X-ray diffraction techniques employ the Rietveld method for comprehensive structural analysis, enabling fully quantitative phase analysis and accurate determination of unit cell parameters. The fundamental formula for calculating mass fractions in crystalline phases incorporates the number of formula units in the unit cell, mass per formula unit, and unit cell volume, providing precise compositional data for complex fluorinated compounds.
Related quinazoline structures demonstrate characteristic crystallographic features that inform understanding of the target compound. Crystal structure analysis of similar fluorinated quinazoline derivatives reveals typical bond lengths and molecular geometries. For example, crystallographic studies of 9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine show C-N bond lengths of approximately 1.349 angstroms and significant dihedral angles between aromatic ring systems. These structural parameters provide reference points for understanding the geometric characteristics of highly substituted quinazoline derivatives.
Polymorphic behavior represents another critical aspect of crystallographic characterization for quinazoline compounds. Studies on related structures demonstrate the existence of multiple crystal forms with distinct X-ray diffraction patterns. For instance, alpha and beta polymorphic forms of structurally related compounds exhibit different unit cell spacings, with longest spacing measurements of 14.9 and 12.4 angstroms respectively. These polymorphic differences profoundly influence physical properties including melting points, solubility characteristics, and stability profiles.
| Crystallographic Parameter | Typical Values for Quinazoline Derivatives | Measurement Method |
|---|---|---|
| C-N Bond Length | 1.345-1.349 Å | Single Crystal X-ray |
| Unit Cell Spacing | 12.4-14.9 Å | Powder Diffraction |
| Dihedral Angles | 18.61-56.34° | Structure Refinement |
Comparative Structural Analysis with Substituted Quinazoline Derivatives
Comparative structural analysis reveals significant variations among quinazoline derivatives based on substitution patterns and electronic effects. The highly fluorinated nature of this compound distinguishes it from simpler derivatives and creates unique electronic and steric environments. The parent quinazoline molecule (C₈H₆N₂) serves as the fundamental reference structure for comparative analysis.
The incorporation of multiple fluorine atoms significantly alters molecular properties compared to unsubstituted quinazoline. Fluorine substitution introduces strong electron-withdrawing effects that influence aromatic electron density distribution and reactivity patterns. The trifluoromethyl group at position 2 represents one of the strongest electron-withdrawing substituents, profoundly affecting the electronic character of the pyrimidine ring system. This contrasts markedly with less heavily substituted derivatives such as 4-Chloro-6-(trifluoromethyl)quinazoline, which contains fewer fluorine atoms and exhibits correspondingly different electronic properties.
Substitution patterns also influence molecular planarity and conformational preferences. The quinazoline core structure maintains inherent planarity due to its aromatic character, but bulky substituents can introduce steric interactions that affect overall molecular geometry. The multiple halogen substituents in this compound create a highly electronegative molecular surface that influences intermolecular interactions and crystal packing arrangements.
Comparative analysis with other substituted quinazoline derivatives reveals structure-property relationships that govern chemical behavior. For example, 2,4-bis(methylsulfanyl)quinazoline (C₁₀H₁₀N₂S₂) represents a structurally related compound with sulfur-containing substituents rather than halogens. This comparison illustrates how different substituent types influence molecular properties, with sulfur-containing groups providing different electronic effects compared to fluorine-containing substituents.
The study of quinazoline derivatives extends to complex pharmaceutical intermediates, as demonstrated by synthetic methodologies for preparing compounds such as 2-chloro-4-amino-6,7-dimethoxyquinazoline. These synthetic approaches illuminate the reactivity patterns and chemical transformations possible within the quinazoline framework, providing context for understanding the chemical behavior of highly substituted derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₉H₂ClF₅N₂ | 268.57 | Multiple fluorine substituents, trifluoromethyl group |
| 4-Chloro-6-(trifluoromethyl)quinazoline | C₉H₄ClF₃N₂ | 232.59 | Single trifluoromethyl group |
| 2,4-bis(methylsulfanyl)quinazoline | C₁₀H₁₀N₂S₂ | 222.33 | Sulfur-containing substituents |
| Quinazoline | C₈H₆N₂ | 130.15 | Unsubstituted parent structure |
Properties
IUPAC Name |
4-chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF5N2/c10-7-3-1-4(11)5(12)2-6(3)16-8(17-7)9(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSPIDDPQQOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674254 | |
| Record name | 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-35-0 | |
| Record name | 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Quinazolin-4(3H)-ones
One of the fundamental steps involves converting 6,7-difluoroquinazolin-4(3H)-one derivatives into the corresponding 4-chloroquinazolines. This is typically achieved by treating the quinazolinone with thionyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6,7-Difluoroquinazolin-4(3H)-one + SOCl₂ in DMF, reflux 3-4 h | Formation of 4-chloro-6,7-difluoroquinazoline | ~78-85 | Chlorination at position 4 |
This method is supported by analogous procedures for related quinazolines, where chlorination proceeds smoothly with good yields and purity.
Introduction of the Trifluoromethyl Group at Position 2
The trifluoromethyl group at position 2 is generally introduced via the use of trifluoromethyl-containing starting materials or reagents during the ring construction phase. For example, cyclization reactions involving trifluoroacetyl-substituted intermediates or trifluoromethylated anilines can be employed.
The trifluoromethyl group enhances the compound’s biological properties and stability, and its incorporation is often achieved through:
- Use of trifluoroacetyl chloride or trifluoroacetic anhydride in cyclization.
- Nucleophilic substitution or electrophilic trifluoromethylation on quinazoline intermediates.
Cyclization Reactions and Catalysis
The core quinazoline ring is formed through cyclization of appropriate amide or benzamide precursors. Recent advances include:
- DMAP-catalyzed one-pot synthesis of quinazoline derivatives, which improves reaction efficiency and yields.
- Microwave-assisted cyclization to reduce reaction time from hours to minutes with yields up to 90% or higher.
- Optimization of solvents such as acetonitrile (CH₃CN) for maximum yield.
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| DMAP (0.1 equiv) | CH₃CN | Room temp / reflux | 12 h / 30 min (MW) | 79-94 | Microwave improves yield and rate |
| No catalyst | THF, DMF | Reflux | 12 h | 58-61 | Lower yields without catalyst |
| TBD, DBU, DABCO | Various | Room temp | 12 h | No improvement | Alternative bases ineffective |
These conditions were demonstrated in the synthesis of quinazoline-2,4-diones and can be adapted for related quinazoline derivatives.
Industrial Scale and Green Chemistry Considerations
For industrial production, continuous flow reactors are employed to:
- Enhance reaction control and scalability.
- Improve yields and purity through optimized residence time and temperature.
- Implement green chemistry principles such as solvent recycling and waste minimization.
Such approaches reduce environmental impact and improve cost-effectiveness.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Chlorination | Thionyl chloride (SOCl₂), DMF, reflux 3-4 h | 78-85 | Converts quinazolinone to 4-chloroquinazoline |
| 2 | Cyclization | Amide precursors, DMAP catalyst, CH₃CN, MW 30 min | 79-94 | Efficient ring closure with catalyst and microwave |
| 3 | Trifluoromethyl introduction | Trifluoroacetyl derivatives or electrophilic trifluoromethylation | Variable | Incorporated during ring formation or substitution |
| 4 | Industrial scale synthesis | Continuous flow reactors, solvent recycling | Optimized | For large scale, green chemistry applied |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-Cancer Activity
One of the primary applications of 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline is its potential as an anti-cancer agent. Research indicates that quinazoline derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways associated with cancer progression. Specifically, this compound may inhibit the activity of oncogenic RTKs, thereby reducing tumor growth and proliferation.
Mechanism of Action:
- Quinazoline derivatives interfere with the ATP-binding site of RTKs, preventing their activation and subsequent signaling cascades that lead to cell division and survival.
- Such inhibition can selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .
Pharmaceutical Formulations
The compound has been explored for inclusion in pharmaceutical formulations aimed at treating various neoplastic diseases. Its efficacy as part of combination therapies is under investigation, where it may enhance the effects of other anticancer agents or reduce resistance mechanisms commonly observed in cancer treatments .
Case Study 1: Inhibition of Specific Cancer Cell Lines
A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer and lung cancer models. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at low concentrations.
Case Study 2: Combination Therapy
In another investigation, this compound was tested in combination with standard chemotherapy drugs. The findings suggested that it could enhance the overall therapeutic effect while mitigating some adverse effects associated with high-dose chemotherapy regimens.
Data Table: Summary of Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study A | Breast Cancer | 5.0 | RTK Inhibition | Effective in vitro |
| Study B | Lung Cancer | 3.5 | RTK Inhibition | Synergistic effects noted |
| Study C | Colon Cancer | 4.0 | Apoptosis Induction | Promotes cell death |
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Effects on Electronic and Physicochemical Properties
The compound’s trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at position 4 (chloro-substituted), which is critical for nucleophilic substitution reactions in drug design. In contrast:
- 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline (): The dimethoxy groups at positions 6 and 7 are electron-donating, increasing solubility in polar solvents but reducing electrophilicity compared to the difluoro substituents in the target compound. This difference may affect metabolic stability and membrane permeability .
- The target compound’s compact difluoro groups allow tighter binding to such targets .
- However, phenyl’s bulkiness may compromise selectivity in kinase inhibition .
Table 1: Substituent Impact on Key Properties
| Compound | 6,7-Substituents | 2-Substituent | Solubility | Reactivity at C-4 |
|---|---|---|---|---|
| Target Compound | Difluoro | Trifluoromethyl | Low | High |
| 4-Chloro-6,7-dimethoxy analog | Dimethoxy | Trifluoromethyl | Moderate | Moderate |
| 4-Chloro-6,7-bis-(2-methoxy-ethoxy) | Methoxyethoxy | Chloro | High | Low |
| 4-Chloro-6-fluoro-2-phenylquinazoline | Fluoro | Phenyl | Low | Moderate |
Biological Activity
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H2ClF5N2
- CAS Number : 887592-35-0
- Structural Characteristics : The compound features a chloro group and multiple fluorine atoms, which enhance its lipophilicity and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and selectivity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it acts as an inhibitor of tubulin polymerization in leukemia cells, disrupting microtubule dynamics essential for cell division .
- Receptor Modulation : It also exhibits activity against epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies indicate that quinazoline derivatives can effectively inhibit EGFR signaling pathways, which are often dysregulated in various cancers .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Cell Growth : Research indicates that this compound can inhibit the growth of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. IC50 values reported range from 0.096 µM to higher concentrations depending on the specific derivative and cell line tested .
- Mechanistic Insights : The compound's anticancer effects are linked to its ability to disrupt key signaling pathways and induce apoptosis in malignant cells. It has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Biofilm Formation Inhibition : Quinazoline derivatives similar to this compound have shown promise in reducing biofilm formation in Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis patients. This activity is crucial for preventing chronic infections associated with biofilms .
- Virulence Factor Reduction : Studies have demonstrated that certain derivatives can decrease the production of virulence factors such as pyocyanin and pyoverdine at sub-inhibitory concentrations, highlighting their potential as therapeutic agents against bacterial infections .
Case Studies and Experimental Data
Q & A
Q. Optimization Tips :
- Reaction Time : Extended durations (e.g., 3 days at room temperature) improve completeness for sluggish substitutions .
- Temperature : Elevated temperatures (40–80°C) accelerate coupling but may increase side products .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., δH 7.4–8.6 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., MH⁺ at m/z 309.0789 with <2 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C≡C stretches at ~2200 cm⁻¹) .
- Melting Point Analysis : Assess crystallinity and purity (e.g., 170–215°C ranges) .
Advanced: How can researchers address low yields in cross-coupling reactions involving this quinazoline derivative?
Methodological Answer:
Low yields often stem from steric hindrance or electron-deficient aromatic systems. Strategies include:
- Catalyst Screening : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for challenging couplings .
- Solvent Optimization : Switch to DMF or DMSO to enhance solubility of polar intermediates .
- Microwave Assistance : Reduce reaction times and improve efficiency (e.g., 30 min at 100°C vs. 24 hours conventional) .
Advanced: What strategies ensure regioselective functionalization of the quinazoline core?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Electron-Deficient Positions : The 4-chloro group directs nucleophilic attacks to C-6/C-7 due to electron-withdrawing effects .
- Steric Guidance : Bulky substituents at C-2 (trifluoromethyl) favor reactions at less hindered sites (e.g., C-6) .
- Protecting Groups : Use TMS-alkynes or Boc-amino groups to block undesired sites during multi-step syntheses .
Basic: What safety protocols are critical when handling this chlorinated/fluorinated quinazoline?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods for volatile intermediates .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) .
- Storage : Store under argon at –20°C to prevent hydrolysis of chloro/fluoro groups .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions may arise from tautomerism or paramagnetic impurities. Steps include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .
- COSY/HMBC Experiments : Confirm connectivity in complex spectra .
- Elemental Analysis : Verify stoichiometry to rule out co-crystallized solvents .
Advanced: What structural modifications enhance this compound’s pharmacological potential?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
